Fmoc-PEG8-NHS ester
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Overview
Description
Fmoc-PEG8-NHS ester is a polyethylene glycol linker containing a 9-fluorenylmethoxycarbonyl-protected amine and an N-hydroxysuccinimide ester. This compound is widely used in bioconjugation and drug delivery systems due to its ability to increase solubility in aqueous media and facilitate the labeling of primary amines in proteins, peptides, and other molecules .
Biochemical Analysis
Biochemical Properties
Fmoc-PEG8-NHS ester plays a crucial role in biochemical reactions. It interacts with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions involves the NHS ester reacting with the primary amines to form stable amide bonds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form stable amide bonds with primary amines. This allows it to bind to proteins, amine-modified oligonucleotides, and other amine-containing molecules . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C
Transport and Distribution
Its hydrophilic PEG spacer may influence its localization or accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG8-NHS ester typically involves the reaction of 9-fluorenylmethoxycarbonyl-protected polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-PEG8-NHS ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester reacts readily with primary amines to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9 .
Common Reagents and Conditions:
Reagents: Primary amines, dicyclohexylcarbodiimide, N-hydroxysuccinimide.
Conditions: Anhydrous conditions, pH 7-9, room temperature to slightly elevated temperatures.
Major Products: The major product of the reaction between this compound and primary amines is a stable amide bond, which is crucial for bioconjugation applications .
Scientific Research Applications
Fmoc-PEG8-NHS ester is extensively used in various scientific research fields:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: It facilitates the labeling and modification of proteins and peptides, aiding in the study of biological processes.
Medicine: It is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: It is used in the development of new materials and nanotechnology applications
Mechanism of Action
The mechanism of action of Fmoc-PEG8-NHS ester involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group, leading to the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is facilitated by the hydrophilic polyethylene glycol spacer, which increases the solubility of the compound in aqueous media .
Comparison with Similar Compounds
- Fmoc-PEG4-NHS ester
- Fmoc-PEG6-NHS ester
- Fmoc-PEG12-NHS ester
Comparison: Fmoc-PEG8-NHS ester is unique due to its optimal length of the polyethylene glycol spacer, which provides a balance between solubility and reactivity. Compared to shorter spacers like Fmoc-PEG4-NHS ester, it offers better solubility. Compared to longer spacers like Fmoc-PEG12-NHS ester, it provides better reactivity and stability .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSAHSNOOQLQOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N2O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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